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Introduction: This technical guide provides a comprehensive overview of the biological function,

signaling pathways, and experimental analysis of Pannexin 1 (PANX1). Initial searches for

"10PANX" indicate that this term refers to ¹⁰Panx1, a mimetic inhibitory peptide used to

specifically block the PANX1 channel.[1][2][3][4] Given the request for information on biological

function and signaling, this document will focus on the PANX1 protein itself, a crucial

component in cellular communication and a significant target for therapeutic research.

The pannexins are a family of three glycoprotein members (PANX1, PANX2, and PANX3) that

form channel-forming proteins in vertebrates.[5][6][7] They are structurally homologous to

invertebrate innexins but are distinct from the connexin family of gap junction proteins.[5][8]

While initially thought to form gap junctions, the primary role of pannexins, particularly the

ubiquitously expressed PANX1, is to function as single-membrane channels that connect the

intracellular and extracellular compartments.[5][6] Recent cryo-electron microscopy studies

have revealed that PANX1 forms a heptameric channel structure.[9][10] These channels are

permeable to ions and small molecules up to 1.5 kDa, with their most recognized function

being the regulated, non-vesicular release of adenosine triphosphate (ATP).[10][11]

Core Biological Function of PANX1
The principal function of PANX1 is to act as a large-pore membrane channel facilitating the

passive flux of ions and small signaling molecules between the cytoplasm and the extracellular
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environment.[5][12] This activity is central to numerous physiological and pathophysiological

processes.

ATP Release and Purinergic Signaling: PANX1 is a primary conduit for releasing ATP from

cells in response to various stimuli.[7][11][13] This extracellular ATP then acts as a potent

signaling molecule by activating purinergic P2 receptors (P2X and P2Y) on the cell of origin

(autocrine signaling) or on neighboring cells (paracrine signaling), propagating intercellular

signals such as calcium waves.[9][10]

Inflammatory Response: PANX1-mediated ATP release is a critical "danger signal" that

initiates and modulates inflammatory responses. Extracellular ATP activates the P2X7

receptor, which is essential for the assembly and activation of the NLRP3 inflammasome,

leading to the processing and secretion of pro-inflammatory cytokines like IL-1β.[10][13]

Apoptotic Cell Clearance: During apoptosis, PANX1 channels are activated by caspase-3/7

cleavage.[9][14] This activation leads to the release of ATP and UTP, which act as "find-me"

signals to recruit phagocytes for the efficient and immunologically silent clearance of

apoptotic cells.[7][14]

Mechanotransduction: PANX1 channels are sensitive to mechanical stimuli.[9] They often

work in concert with mechanosensitive channels like Piezo1. Mechanical stress can activate

Piezo1, leading to a localized influx of Ca²⁺, which in turn activates PANX1 to release ATP,

converting a mechanical force into a biochemical signal.[9][15]

Neuronal Function and Excitotoxicity: In the central nervous system, PANX1 is involved in

synaptic plasticity and neuronal communication.[12][16] However, its overactivation under

pathological conditions like ischemia or seizures can lead to excessive ATP and glutamate

release, contributing to neurotoxicity and neuronal death.[17][18]

Mechanisms of PANX1 Channel Activation
PANX1 channel gating is a complex process regulated by a diverse array of physiological and

pathological stimuli.

Mechanical Stress: PANX1 channels can be directly activated by mechanical forces such as

membrane stretch, cell swelling, and fluid shear stress.[9][13][15] This property is crucial in

tissues like vascular endothelium and airway epithelia.[7][15][19]
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High Extracellular Potassium ([K⁺]e): Elevated extracellular K⁺, often associated with

neuronal depolarization or cell damage, can induce PANX1 channel opening.[9][10]

Intracellular Calcium ([Ca²⁺]i): An increase in intracellular Ca²⁺ is a potent activator of

PANX1.[9][10] This can be triggered by Ca²⁺ influx through other channels (e.g., Piezo1) or

release from intracellular stores following G protein-coupled receptor (GPCR) activation.[9]

[15] The activation is mediated by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII),

which phosphorylates the S394 residue of PANX1.[9][15]

Receptor-Mediated Activation:

Ionotropic Receptors: Activation of NMDA receptors can lead to PANX1 opening via Src

family kinase (SFK) signaling, independent of ion flux through the NMDA receptor itself.[9]

GPCRs: Various Gαq-coupled receptors, such as P2Y purinergic receptors and α1

adrenoreceptors, can stimulate PANX1 opening through the PLC-IP₃-Ca²⁺ pathway.[9][20]

Caspase Cleavage: During apoptosis, caspases 3 and 7 cleave the C-terminal tail of PANX1.

[9][14] This removes an autoinhibitory domain, resulting in constitutive channel activation.[9]

[14]

Voltage-Dependence: PANX1 channels exhibit voltage-dependent activation, typically

opening in response to strong membrane depolarization and showing outwardly rectifying

currents in electrophysiological recordings.[21][22] However, this gating is considered weak,

and modifications to the N-terminus can significantly alter its voltage sensitivity.[22]

Key Signaling Pathways and Visualizations
The following diagrams illustrate the central role of PANX1 in key cellular signaling cascades.
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ATP-Induced ATP Release via PANX1

Cell

Extracellular Space

PANX1

ATP

ATP Release

P2Y Receptor
(GPCR) PLCActivates IP3Generates Endoplasmic

Reticulum
Binds

Ca²⁺
Ca²⁺ Release

CaMKII

Phosphorylates
(S394)

Activates

Binds

ATP

Click to download full resolution via product page

Caption: ATP-Induced ATP Release via PANX1.
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PANX1 in Mechanotransduction

Plasma Membrane

Piezo1

Ca²⁺ Influx

PANX1

ATP Release

Mechanical Stress
(e.g., Shear, Stretch)

Activates

↑ [Ca²⁺]i

Activates

Extracellular ATP

Downstream Signaling
(e.g., Surfactant Secretion,

NO Production)

Click to download full resolution via product page

Caption: PANX1 in Mechanotransduction.

Caption: PANX1 in Apoptosis and Inflammation.

Quantitative Data Summary
The following tables summarize key quantitative parameters associated with PANX1 function,

derived from various experimental studies.
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Table 1: PANX1 Channel Properties

Parameter Value Context/Notes Source

Structure Heptamer
Determined by
cryo-electron
microscopy.

[9][10]

Pore Size Cutoff ~1 - 1.5 kDa

Allows passage of

small molecules like

ATP, glutamate.

[10][18][23]

High Conductance

State
400 - 500 pS

Activated by stimuli

like high [K⁺]e, [Ca²⁺]i,

mechanical stress.

[9][10]

| Low Conductance State | 40 - 70 pS | Typically observed with voltage-dependent activation;

mainly permeable to Cl⁻. |[9][10] |

Table 2: Common Pharmacological Modulators and Experimental Concentrations
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Compound Type
Typical
Concentration

Notes Source

¹⁰Panx1

Specific
Inhibitor
(Peptide)

50 - 300 µM

Mimetic
peptide that
competitively
blocks the
PANX1
channel.

[1][10]

Carbenoxolone

(CBX)

Non-specific

Inhibitor
50 - 100 µM

Also inhibits

connexin

hemichannels

and other

channels.

[10][21]

Probenecid

(PBN)

Non-specific

Inhibitor
100 µM - 1 mM

An FDA-

approved drug

that also blocks

PANX1.

[10][14][24]

Mefloquine (Mfq)
Non-specific

Inhibitor
100 nM - 1 µM

Antimalarial drug

that also blocks

pannexin

channels.

[10][12]

BzATP
P2X7R/PANX1

Agonist
100 - 300 µM

A potent P2X7

receptor agonist

that triggers

PANX1-

dependent pore

formation.

[25][26]

| N-Methyl-D-aspartate (NMDA) | Indirect Activator | Varies | Activates PANX1 via NMDAR and

Src family kinase signaling. |[9][20] |

Experimental Protocols
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Studying PANX1 function requires a combination of electrophysiological, biochemical, and

imaging techniques.

Patch-Clamp Electrophysiology for Measuring PANX1
Currents

Objective: To measure ion flow through PANX1 channels and characterize their gating

properties (e.g., voltage dependence, conductance).

Methodology:

Cell Preparation: Culture cells endogenously expressing or heterologously overexpressing

PANX1 (e.g., HEK293, N2a, or Xenopus oocytes).[9][26]

Recording Configuration: Establish a whole-cell patch-clamp configuration.

Voltage Protocol: Apply a series of voltage steps (e.g., from -80 mV to +140 mV) to the cell

membrane to elicit voltage-dependent currents.[22]

Data Acquisition: Record the resulting currents. PANX1 typically exhibits outwardly

rectifying currents that are enhanced at positive potentials.[21][22]

Pharmacology: Perfuse the cells with known PANX1 inhibitors (e.g., 100 µM

Carbenoxolone) to confirm that the recorded currents are mediated by PANX1.[22] A

reduction in current in the presence of the inhibitor confirms channel identity.

Dye Uptake Assay for Assessing Channel Permeability
Objective: To visually and quantitatively assess the opening of the large-pore PANX1

channel.

Methodology:

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

Dye Loading: Add a fluorescent dye that is normally membrane-impermeant, such as

Ethidium Bromide (EthBr) or YO-PRO-1, to the extracellular medium.
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Stimulation: Treat cells with a known PANX1 agonist (e.g., 100 µM BzATP, high

extracellular K⁺, or hypotonic solution).[19][26]

Imaging: Acquire time-lapse fluorescence images of the cells using a fluorescence

microscope. An increase in intracellular fluorescence indicates dye uptake through opened

channels.

Inhibition Control: In a parallel experiment, pre-incubate the cells with a PANX1 inhibitor

(e.g., 100 µM ¹⁰Panx1) before adding the agonist.[10] A lack of fluorescence increase

confirms the involvement of PANX1.

Quantification: Measure the change in fluorescence intensity over time in multiple cells to

quantify channel activity.[26]

ATP Release Assay
Objective: To directly measure the release of ATP through PANX1 channels.

Methodology:

Cell Preparation: Culture cells to a confluent monolayer in a multi-well plate.

Medium Exchange: Gently wash the cells and replace the culture medium with a low-

serum or serum-free buffer.

Stimulation: Add the stimulus of interest (e.g., mechanical stimulation, hypotonic buffer, or

a pharmacological agonist).

Sample Collection: At various time points post-stimulation, collect small aliquots of the

extracellular buffer.

ATP Measurement: Immediately measure the ATP concentration in the collected samples

using a luciferin-luciferase-based bioluminescence assay and a luminometer.

Controls: Include unstimulated cells as a negative control and cells pre-treated with

PANX1 inhibitors (e.g., probenecid, ¹⁰Panx1) to demonstrate that the ATP release is

PANX1-dependent.[14][19]
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Workflow for Measuring PANX1-Mediated ATP Release

Cell Preparation

Experiment

Analysis

Culture PANX1-expressing cells
in 24-well plate

Wash & Replace with
Assay Buffer

Pre-treat with Inhibitor
(e.g., 100µM ¹⁰Panx1)

(Control Group)

Apply Stimulus
(e.g., Hypotonic Shock)

Collect Supernatant
at Time Points

Perform Luciferin-Luciferase
Bioluminescence Assay

Measure Luminescence
(RLU)

Quantify ATP Concentration
vs. Standard Curve

Compare Stimulated vs.
Control vs. Inhibited

Click to download full resolution via product page

Caption: Workflow for Measuring PANX1-Mediated ATP Release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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